molecular formula C11H18O4 B1409522 Tert-butyl 2-acetyl-4-oxopentanoate CAS No. 318511-70-5

Tert-butyl 2-acetyl-4-oxopentanoate

Cat. No. B1409522
CAS RN: 318511-70-5
M. Wt: 214.26 g/mol
InChI Key: CHAMKNSLGLXNAG-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetyl-4-oxopentanoate is an organic compound with the molecular formula C11H18O4 . It belongs to the ester group and is used in various scientific experiments due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-acetyl-4-oxopentanoate is characterized by its molecular formula C11H18O4 . The InChI string representation of its structure is InChI=1S/C9H16O3/c1-7 (10)5-6-8 (11)12-9 (2,3)4/h5-6H2,1-4H3 . The Canonical SMILES representation is CC(=O)CCC(=O)OC(C)(C)C .


Physical And Chemical Properties Analysis

Tert-butyl 2-acetyl-4-oxopentanoate has a molecular weight of 172.22 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its relative lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 5 rotatable bonds . The exact mass and monoisotopic mass are 172.109944368 g/mol . The topological polar surface area is 43.4 Ų . It has 12 heavy atoms . The complexity of the molecule is computed to be 177 .

Scientific Research Applications

Synthesis and Chemical Reactions

Tert-butyl 2-acetyl-4-oxopentanoate and its derivatives are involved in various chemical synthesis processes. For instance, it is used in the synthesis of 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, demonstrating its role in heterocyclic annulation and cyclization reactions (Fox & Ley, 2003). Similarly, it is used in the synthesis of fluoropropanamido-containing compounds for tumor positron emission tomography imaging (Liu et al., 2017).

Environmental and Material Science

In the field of environmentally friendly materials, tert-butyl 2-acetyl-4-oxopentanoate derivatives are utilized in the production of biocompatible polymers. For example, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) is produced using tert-butyl 3,4-epoxybutanoate and carbon dioxide (Tsai et al., 2016).

Analytical Chemistry

In analytical chemistry, tert-butyl 2-acetyl-4-oxopentanoate derivatives are explored in various studies. One such application is in the development of fluorescent probes for Zn2+ ions, where Schiff base and amino acid derivatives enhance fluorescent emission intensity significantly upon binding to Zn2+ (Berrones-Reyes et al., 2019).

Pharmaceutical Research

In pharmaceutical research, the compound is used as a precursor for synthesizing statin-class drugs, illustrating its potential in drug development processes (Tsai et al., 2016).

Material Properties and Synthesis

Tert-butyl 2-acetyl-4-oxopentanoate also plays a role in the synthesis of high energy density materials. Its derivatives are studied for their spectral characterization, crystal structure, and thermal behavior, contributing to the development of materials with specific properties (Kalaivani et al., 2012).

properties

IUPAC Name

tert-butyl 2-acetyl-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-7(12)6-9(8(2)13)10(14)15-11(3,4)5/h9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAMKNSLGLXNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-acetyl-4-oxopentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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